Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester
Description
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester (IUPAC name: methyl 3-[(4-(1H-tetrazol-1-yl)benzamido)]benzoate) is a benzoic acid derivative featuring:
- Methyl ester group: Enhances lipophilicity and metabolic stability compared to free carboxylic acids.
- Benzamido linkage at the 3-position: Connects the benzoic acid core to a substituted benzoyl group.
- Tetrazole ring at the para position of the benzoyl group: A heterocycle known for its acidity and hydrogen-bonding capacity, often used in medicinal chemistry to mimic carboxylic acids .
Properties
IUPAC Name |
methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)12-3-2-4-13(9-12)18-15(22)11-5-7-14(8-6-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSTJNIYNDYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214073 | |
| Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924829-01-6 | |
| Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924829-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by various agents, including zinc salts or organocatalysts, under conditions such as microwave heating or the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The tetrazole ring and other substituents can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions may vary from room temperature to elevated temperatures, depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to specific enzymes and receptors. This binding can inhibit or activate certain biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Impact of Structural Variations
Tetrazole vs. Triazole vs. Nitro Groups
- Tetrazole (target compound and ): High acidity (pKa ~4.9) allows ionization at physiological pH, mimicking carboxylates in drug-receptor interactions.
Ester Group (Methyl vs. Ethyl)
- Methyl ester (target compound, ): Higher volatility and slightly lower lipophilicity compared to ethyl esters.
- Ethyl ester (): Increased lipophilicity may enhance membrane permeability but slow hydrolysis rates.
Substitution Position
- 3-position substitution (target compound, ): Steric effects may influence binding to biological targets.
Biological Activity
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester (CAS No. 924829-01-6) is a complex organic compound notable for its unique structure, which includes a benzoic acid core, a tetrazole ring, and a methyl ester functional group. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. Below is a detailed examination of its biological activity based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N5O3 |
| Molecular Weight | 323.31 g/mol |
| CAS Number | 924829-01-6 |
| InChI | InChI=1S/C16H13N5O3/ |
Antibacterial and Antifungal Properties
Research indicates that benzoic acid derivatives, including the methyl ester variant, exhibit significant antibacterial and antifungal activities. A study highlighted that certain benzoic acid derivatives can enhance the activity of protein degradation systems in human cells, which may contribute to their antimicrobial effects .
Anticancer Potential
The compound's derivatives are being investigated for their potential as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of proteasomal pathways and cathepsins B and L .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Protein Degradation Pathways : The compound promotes the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and regulating apoptosis .
- Enzyme Activation : It has been shown to activate key enzymes involved in protein degradation, such as cathepsins B and L, enhancing the breakdown of misfolded proteins in cancerous cells .
Study on Protein Degradation Systems
A study conducted on various benzoic acid derivatives indicated that compound 3 (a related structure) significantly activated cathepsins B and L by approximately 467.3% in cell-based assays. This suggests that similar compounds could have therapeutic implications in modulating protein degradation pathways in cancer treatment .
In Vitro Antimicrobial Activity
In vitro assays have demonstrated that derivatives of benzoic acid exhibit varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The efficacy was evaluated using minimum inhibitory concentration (MIC) methods, revealing promising results for certain derivatives.
Comparative Analysis with Similar Compounds
| Compound Type | Key Characteristics | Biological Activity |
|---|---|---|
| 4-(1H-triazol-1-yl)benzoic Acid | Similar benzoic acid core; triazole ring | Antioxidant, antimicrobial |
| 1,2,3-triazole Derivatives | Contains triazole; varied biological effects | Antimicrobial, anticancer |
The presence of the tetrazole ring in this compound distinguishes it from other similar compounds by imparting unique chemical properties that enhance its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
